(2-Phenyl-2-propanoyloxyethyl) propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-phenyl-2-propanoyloxyethyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-13(15)17-10-12(18-14(16)4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAFLALVAOXSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(C1=CC=CC=C1)OC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00290888 | |
| Record name | 1-phenylethane-1,2-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13756-18-8 | |
| Record name | NSC71619 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71619 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-phenylethane-1,2-diyl dipropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenyl 2 Propanoyloxyethyl Propanoate
Esterification Pathways for Propanoate Moieties
Esterification is a foundational reaction in organic synthesis, typically involving the reaction of a carboxylic acid with an alcohol. mdpi.com For the synthesis of (2-Phenyl-2-propanoyloxyethyl) propanoate, the primary substrates are phenylethane-1,2-diol and propanoic acid. The formation of the diester generally requires more forcing conditions, such as higher temperatures (110–155 °C) and longer reaction times (8–10 hours), compared to the synthesis of the corresponding monoester. mdpi.com
Acid-Catalyzed Esterification (e.g., Fischer Esterification variants)
Fischer-Speier esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. nih.govchemguide.co.uk This equilibrium-limited reaction requires measures to drive it towards the product, typically by using an excess of one reactant or by removing the water formed during the reaction, often through azeotropic distillation. mdpi.comgoogle.com
The synthesis of this compound via this method would involve heating phenylethane-1,2-diol with an excess of propanoic acid in the presence of a strong acid catalyst.
Reaction Scheme: C₆H₅CH(OH)CH₂(OH) + 2 CH₃CH₂COOH ⇌ C₆H₅CH(OOCCH₂CH₃)CH₂(OOCCH₂CH₃) + 2 H₂O
Commonly used catalysts can be categorized as homogeneous or heterogeneous. mdpi.com
Homogeneous Catalysts : Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are traditional choices. They are effective but can be difficult to separate from the reaction mixture, potentially causing purification challenges and waste generation. mdpi.comchemguide.co.uk
Heterogeneous Catalysts : Solid acid catalysts like ion-exchange resins (e.g., Dowex H+), zeolites, or supported heteropolyacids offer significant advantages, including simplified product separation, catalyst reusability, and reduced environmental impact. mdpi.comnih.gov For instance, the esterification of propanoic acid with the structurally similar 1,2-propanediol has been successfully carried out using a clay-supported heteropolyacid catalyst. rsc.org
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA) | High catalytic activity, low cost | Difficult to separate, corrosive, potential for side reactions |
| Heterogeneous | Ion-exchange resins (Dowex), Zeolites, Supported Heteropolyacids | Easy separation and recovery, reusable, reduced waste | Potentially lower activity, may require higher temperatures |
Enzymatic Esterification and Transesterification (e.g., Biocatalysis with Lipases)
Biocatalysis has emerged as a sustainable alternative to conventional chemical methods. mdpi.com Lipases are a class of enzymes that can effectively catalyze ester synthesis in non-aqueous environments. mdpi.comresearchgate.net These reactions are known for their high selectivity (chemo-, regio-, and enantioselectivity) and operation under mild conditions, which minimizes byproduct formation and energy consumption.
For the synthesis of this compound, a lipase such as Candida antarctica lipase B (CALB), often in an immobilized form, could be used to catalyze the reaction between phenylethane-1,2-diol and propanoic acid or a propanoate ester (via transesterification). The use of enzymes can be particularly advantageous when dealing with sensitive substrates.
| Parameter | Description |
|---|---|
| Enzyme | Immobilized Lipases (e.g., Candida antarctica Lipase B) |
| Substrates | Phenylethane-1,2-diol and Propanoic Acid (Esterification) or Ethyl Propanoate (Transesterification) |
| Solvent | Non-aqueous, organic solvents (e.g., hexane (B92381), toluene) |
| Temperature | Typically mild (e.g., 40-70 °C) |
| Byproduct Removal | Water or alcohol removal (e.g., molecular sieves, vacuum) to shift equilibrium |
Advanced Esterification Strategies for Complex Diester Assembly
To overcome the equilibrium limitations of Fischer esterification, more reactive acylating agents and advanced coupling reagents can be employed. These methods are often irreversible and proceed under milder conditions.
Acyl Halide-Mediated Esterification
The reaction of an alcohol with an acyl halide (most commonly an acyl chloride) is a rapid and generally irreversible method for ester formation. nih.gov For the target molecule, phenylethane-1,2-diol would be treated with two equivalents of propanoyl chloride.
Reaction Scheme: C₆H₅CH(OH)CH₂(OH) + 2 CH₃CH₂COCl → C₆H₅CH(OOCCH₂CH₃)CH₂(OOCCH₂CH₃) + 2 HCl
This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct. nih.gov The reaction is often exothermic and can be carried out at room temperature or below.
Carboxylic Anhydride-Mediated Acylation
Carboxylic anhydrides are another class of reactive acylating agents for ester synthesis. nih.gov The reaction of phenylethane-1,2-diol with two equivalents of propanoic anhydride would yield the desired diester and two equivalents of propanoic acid as the byproduct.
Reaction Scheme: C₆H₅CH(OH)CH₂(OH) + 2 (CH₃CH₂CO)₂O → C₆H₅CH(OOCCH₂CH₃)CH₂(OOCCH₂CH₃) + 2 CH₃CH₂COOH
These reactions are generally slower than those with acyl chlorides and may require heating or the use of a catalyst, such as pyridine or a Lewis acid. chemguide.co.uk An advantage is that the byproduct is the parent carboxylic acid, which can be easier to handle and remove than HCl.
Coupling Reagent Applications (e.g., Carbodiimides, Yamaguchi Anhydrides, Mitsunobu Reaction)
Coupling reagents are used to activate the carboxylic acid, facilitating nucleophilic attack by the alcohol. These methods are highly effective for forming esters under mild conditions, especially for sensitive or sterically hindered substrates.
Carbodiimide-Mediated Esterification (Steglich Esterification) : Reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) activate the carboxylic acid. nih.gov A catalyst, typically 4-dimethylaminopyridine (DMAP), is often added to accelerate the reaction. The reaction of phenylethane-1,2-diol and propanoic acid in the presence of DCC and DMAP would form the diester, with the byproduct being a urea derivative (e.g., dicyclohexylurea), which can often be removed by filtration.
Mitsunobu Reaction : This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). nih.gov This method is known for proceeding with an inversion of stereochemistry at the alcohol's chiral center, a factor to consider if a stereospecific synthesis from a chiral diol is desired.
| Method | Reagents | Key Features |
|---|---|---|
| Acyl Halide | Propanoyl chloride, Pyridine | Fast, irreversible, requires base to neutralize HCl byproduct. |
| Carboxylic Anhydride | Propanoic anhydride, DMAP (optional) | Milder than acyl halides, byproduct is the carboxylic acid. |
| Steglich Esterification | Propanoic acid, DCC, DMAP | Mild conditions, forms urea byproduct. |
| Mitsunobu Reaction | Propanoic acid, PPh₃, DEAD | Neutral conditions, results in inversion of stereochemistry. |
Catalytic Approaches in Diester Synthesis
The creation of diesters from diols and carboxylic acids or their derivatives is a cornerstone of organic synthesis. Catalysis is essential to facilitate these transformations efficiently and under mild conditions. The choice of catalyst can dramatically influence reaction rates, yields, and selectivity, especially in complex molecules with multiple functional groups.
Metal-Catalyzed Ester and Transesterification Reactions (e.g., Cobalt-Catalyzed Methods)
Metal catalysts are widely employed in esterification and transesterification due to their ability to activate carbonyl groups and alcohols. Transesterification, the process of exchanging an organic group of an ester with the organic group of an alcohol, is a particularly important method for synthesizing new esters. wikipedia.orgthieme-connect.com This reaction is often catalyzed by acids or bases, which function by making the carbonyl group a more potent electrophile or the alcohol more nucleophilic, respectively. wikipedia.org
Cobalt-based catalysts have emerged as effective tools for such transformations. For instance, a tripodal cobalt complex has been developed for the efficient conversion of primary alcohols into esters. nih.govresearchgate.net The mechanism is thought to involve an initial cobalt-catalyzed dehydrogenation of the alcohol to an aldehyde, which then proceeds through a Tishchenko-type pathway to form the ester. nih.govresearchgate.net Furthermore, atomically dispersed cobalt on N-doped carbon has shown high activity for the oxidative cleavage of 1,2-diols to form esters under mild conditions, utilizing molecular oxygen. researchgate.net These methods highlight the potential of cobalt catalysis in constructing ester functionalities relevant to the target molecule.
The versatility of metal catalysis extends to the synthesis of polyesters, where diesters undergo transesterification with diols to form macromolecules. wikipedia.org This large-scale application underscores the robustness and industrial relevance of metal-catalyzed transesterification. wikipedia.org
Metal-Free Catalysis for Complex Ester Formation
In alignment with the principles of green chemistry, significant efforts have been made to develop metal-free catalytic systems to avoid the costs and potential pollution associated with metal catalysts. thechemicalengineer.comrsc.org Organocatalysis, which uses small organic molecules to accelerate reactions, offers a powerful alternative. organic-chemistry.org These catalysts are generally less sensitive to moisture and oxygen, readily available, and have low toxicity. organic-chemistry.org
For transesterification, metal-free catalysts can circumvent issues like chelation, where a flexible ester molecule wraps around a metal center, potentially inhibiting the reaction. thechemicalengineer.com Researchers have developed tetramethylammonium methyl carbonate (TMC) as a recyclable, metal-free catalyst that expands the range of esters and alcohols suitable for transesterification. thechemicalengineer.com The process involves the in-situ formation of an alkoxide ion which then attacks the starting ester to create the desired complex ester. thechemicalengineer.com Computational studies using density functional theory have been employed to investigate the mechanisms of organocatalyzed trans-esterification and amidation, providing insights that can help in catalyst design and optimization. acs.org Such metal-free approaches are highly relevant for producing complex molecules like biodiesel and other valuable esters. thechemicalengineer.com
Heterogeneous Nanocatalysis for Organic Transformations
Heterogeneous nanocatalysts represent a frontier in catalysis, combining the high reactivity of nanomaterials with the practical advantages of heterogeneous systems, such as easy separation and recyclability. nih.govmdpi.com Nanoparticles offer a high specific surface area, providing more active sites and significantly increasing reaction rates and efficiencies. cd-bioparticles.net
Various nanomaterials, including metal oxides, zeolites, and nanocarbon derivatives, have been explored for esterification and transesterification. nih.govresearchgate.net For example, a novel heterogeneous nanocatalyst, ZIF-4@HAp, has been shown to be effective for solvent-free base-catalyzed esterification, converting various acids and alcohols to their corresponding esters with high yields. rsc.org Similarly, gold nanoclusters coated with specific zinc(II) complexes can act as multivalent catalysts for the hydrolysis of phosphate diesters. nih.gov In the context of green chemistry, nanostructured solid acid catalysts are being developed to replace corrosive and hazardous liquid acids like H2SO4 and HCl. nih.gov These solid catalysts can be tuned for acidity and surface morphology to achieve high conversion and selectivity in reactions like glycerol esterification. nih.gov
| Catalytic Approach | Key Catalyst Examples | Primary Advantages | Relevant Applications |
|---|---|---|---|
| Metal-Catalyzed | Cobalt complexes, Zirconium-Titanium Phosphate | High activity and efficiency, well-established methodologies. nih.govtandfonline.com | Polyester production, acceptorless dehydrogenative coupling of alcohols. wikipedia.orgnih.gov |
| Metal-Free Organocatalysis | Tetramethylammonium methyl carbonate (TMC), Isothiourea | Avoids metal contamination, low toxicity, green chemistry principles. thechemicalengineer.comorganic-chemistry.orgnih.gov | Biodiesel synthesis, formation of complex esters from sensitive substrates. thechemicalengineer.com |
| Heterogeneous Nanocatalysis | ZIF-4@HAp, Gold nanoparticles, Sulfonated nanobiochar | High surface area, easy separation and recyclability, tunable properties. cd-bioparticles.netrsc.orgnih.govmdpi.com | Solvent-free reactions, biodiesel production from palm fatty acid distillate. rsc.orgmdpi.com |
Stereoselective Synthesis of Chiral Phenyl-Substituted Esters
The synthesis of this compound presents a stereochemical challenge due to the presence of a chiral center at the phenyl-substituted carbon. Achieving high stereoselectivity is crucial, and this is typically accomplished through asymmetric catalysis, where a chiral influence guides the reaction to preferentially form one stereoisomer.
Development of Chiral Catalysts for Asymmetric Induction
Asymmetric induction is the process where a chiral feature in the substrate, reagent, or catalyst preferentially leads to the formation of one enantiomer or diastereomer over another. wikipedia.orgmsu.edu In external asymmetric induction, a chiral catalyst or ligand introduced into the reaction is the source of this stereochemical control. wikipedia.org
Chiral diols, such as derivatives of BINOL and TADDOL, are versatile catalysts that can activate substrates through non-covalent interactions like hydrogen bonding. nih.gov They are widely used as chiral ligands in combination with metals or as organocatalysts to facilitate many types of asymmetric reactions. nih.govalfachemic.com For instance, chiral confined imidodiphosphoric acid catalysts have been used for the highly enantioselective kinetic resolution of diols via asymmetric acetalization. acs.org The development of palladium(II) catalysts with chiral ligands has enabled the broadly useful catalytic asymmetric synthesis of branched allylic esters from prochiral allylic alcohols, achieving high yields and enantiomeric purity. nih.gov
Diastereoselective and Enantioselective Methodologies for the Chiral Center
Creating specific stereocenters, particularly quaternary ones, requires precise and highly developed synthetic methods. unc.edu Enantioselective organocatalysis has proven to be a powerful tool for these transformations. acs.org For example, isothiourea catalysts have been used for the enantioselective 1,6-conjugate addition to para-quinone methides to generate α-branched esters with high enantiocontrol. nih.gov
The synthesis of chiral 1,3-diols, which are key structural motifs in many natural products, often relies on the diastereoselective reduction of β-hydroxy ketones. researchgate.netnih.govacs.org While traditional methods may require cryogenic conditions, newer approaches report the asymmetric synthesis of syn-1,3-diol derivatives via diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols in a one-pot process with excellent stereocontrol. researchgate.netdoaj.org The enantioselective addition of various nucleophiles to carbonyl groups is another key strategy. The acid-catalyzed ene reaction of 8-phenylmenthol glyoxylate, a chiral glyoxylate ester, with alkenes provides products with asymmetric induction levels consistently above 93%. rsc.org These methodologies demonstrate the advanced strategies available to control the formation of chiral centers in complex molecules like phenyl-substituted esters.
| Methodology | Catalyst/Reagent Type | Transformation | Reported Selectivity |
|---|---|---|---|
| Asymmetric Allylic Esterification | Chiral Palladium(II) Complex | Prochiral (Z)-allylic alcohol to chiral ester | High enantiomeric purity. nih.gov |
| Kinetic Resolution of Diols | Chiral Imidodiphosphoric Acid | Asymmetric acetalization | Selectivity factors up to >300. acs.org |
| Asymmetric α-Alkylation | Isothiourea Organocatalyst | 1,6-conjugate addition to para-quinone methides | High enantiocontrol (up to 94:6 er). nih.gov |
| Asymmetric Ene Reaction | Chiral Glyoxylate Ester | Reaction with alkenes | Asymmetric induction >93%. rsc.org |
| Diastereoselective Bromocyclization | Substrate-controlled | Chiral homoallylic alcohol to syn-1,3-diol derivative | >19:1 dr and >99% ee. researchgate.net |
One-Pot and Multicomponent Synthesis Strategies
The synthesis of unsymmetrical diesters like this compound presents a significant challenge due to the need for selective esterification of a diol with two different carboxylic acids. One-pot and multicomponent reactions offer elegant solutions to this challenge by enhancing reaction efficiency, reducing waste, and minimizing purification steps.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants. nih.gov These reactions are highly valued for their ability to rapidly generate molecular complexity. mdpi.com While a specific MCR for this compound is not prominently documented, a hypothetical MCR could be designed. Such a reaction might involve the simultaneous reaction of ethylene (B1197577) glycol, an activated form of propanoic acid (like a mixed anhydride), and an activated form of 2-phenylpropanoic acid in the presence of a suitable catalyst. The development of new MCRs is a continuing area of research aimed at creating diverse molecular libraries efficiently. researchgate.net
Table 1: Comparison of Hypothetical One-Pot vs. Multicomponent Synthesis
| Feature | One-Pot Sequential Synthesis | Multicomponent Reaction (MCR) |
|---|---|---|
| Reactants | Ethylene glycol, Propanoic acid, 2-Phenylpropanoyl chloride | Ethylene glycol, Activated propanoic acid, Activated 2-phenylpropanoic acid |
| Procedure | Stepwise addition of reagents | Simultaneous combination of reactants nih.gov |
| Key Advantage | Good control over selectivity | High step and atom economy, rapid complexity generation |
| Potential Catalyst | Acid catalyst (e.g., H₂SO₄) followed by a base (e.g., Pyridine) | Lewis acids or organocatalysts |
| Theoretical Yield | 60-80% | 50-75% |
Derivatization and Functionalization Pathways
Once synthesized, this compound can serve as a scaffold for further chemical modification. Derivatization can be targeted at the ester linkages or the phenyl ring, allowing for the creation of a library of related compounds with potentially new properties.
The two ester groups in the molecule are key sites for modification via nucleophilic acyl substitution reactions. quora.com
Transesterification: This is a common process where the alcohol portion of an ester is exchanged with another alcohol. wikipedia.org By reacting this compound with a different alcohol (e.g., methanol, isopropanol) under acidic or basic catalysis, new esters can be formed. masterorganicchemistry.com For example, using a large excess of methanol with a base catalyst like sodium methoxide would likely lead to the formation of methyl propanoate and methyl 2-phenylpropanoate. This reaction is typically an equilibrium process, and driving it to completion often requires using the new alcohol as the solvent or removing the displaced alcohol (in this case, ethylene glycol). wikipedia.orgmasterorganicchemistry.com
Aminolysis: The ester groups can also be converted into amides by reaction with ammonia or primary/secondary amines. This reaction, known as aminolysis, typically requires heating and results in the formation of propanamide and 2-phenylpropanamide, along with ethylene glycol. The relative reactivity of the two ester sites towards aminolysis may differ based on steric hindrance, potentially allowing for selective modification.
Table 2: Representative Substitution Reactions of Ester Linkages
| Reaction Type | Reagents | Catalyst | Typical Product(s) |
|---|---|---|---|
| Transesterification | Methanol (excess) | Sodium methoxide (NaOMe) | Methyl propanoate, Methyl 2-phenylpropanoate |
| Transesterification | Butanol | Sulfuric acid (H₂SO₄) | Butyl propanoate, Butyl 2-phenylpropanoate |
| Aminolysis | Ammonia (NH₃) | Heat | Propanamide, 2-Phenylpropanamide |
The phenyl ring within the this compound molecule is an ideal target for introducing new functional groups to alter its electronic and steric properties. fsu.edu This is typically achieved through electrophilic aromatic substitution reactions. acs.org
The acyl group attached to the phenyl ring is deactivating and meta-directing. Therefore, electrophilic attack will preferentially occur at the meta-positions (C3 and C5) of the phenyl ring.
Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the phenyl ring, yielding derivatives such as (2-(2-(3-nitrophenyl)-2-propanoyloxy)ethyl) propanoate.
Halogenation: Reaction with a halogen like bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) can install a bromine atom on the ring, leading to a brominated analog.
Friedel-Crafts Acylation: Using an acyl chloride (e.g., acetyl chloride) and a Lewis acid like aluminum chloride (AlCl₃) introduces a ketone functionality, such as an acetyl group (-COCH₃), onto the phenyl ring at a meta position.
These modifications introduce versatile chemical handles that can be used for subsequent synthetic transformations, significantly expanding the chemical diversity of derivatives obtainable from the parent molecule.
Table 3: Electrophilic Aromatic Substitution for Functionalization
| Reaction | Reagents | Catalyst | Functional Group Added | Position on Phenyl Ring |
|---|---|---|---|---|
| Nitration | HNO₃ | H₂SO₄ | Nitro (-NO₂) | meta |
| Bromination | Br₂ | FeBr₃ | Bromo (-Br) | meta |
Reaction Mechanisms and Kinetic Studies of 2 Phenyl 2 Propanoyloxyethyl Propanoate Analogs
Hydrolytic Mechanisms of Propanoate Esters
The hydrolysis of esters, a reaction that splits the ester into a carboxylic acid and an alcohol, can be catalyzed by either an acid or a base. libretexts.org While the reaction with water alone is possible, it is typically very slow. chemguide.co.uk
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of propanoate esters is a reversible reaction that is the reverse of Fischer esterification. chemguide.co.ukwikipedia.org To favor hydrolysis, an excess of water is used, which drives the equilibrium toward the formation of the carboxylic acid and alcohol. chemguide.co.uk The reaction is catalyzed by a dilute strong acid, such as hydrochloric or sulfuric acid. chemguide.co.uk
The generally accepted mechanism for acid-catalyzed hydrolysis of esters like methyl propanoate involves several steps. First, the carbonyl oxygen of the ester is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic. quora.comyoutube.com Subsequently, a water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. quora.comyoutube.com Following a proton transfer, the alcohol moiety is eliminated as a leaving group. Finally, deprotonation of the resulting protonated carboxylic acid yields the final carboxylic acid product and regenerates the acid catalyst. quora.com This process is a type of nucleophilic acyl substitution. quora.com
Kinetic studies of the acid-catalyzed hydrolysis of esters, such as ethyl acetate (B1210297), often show pseudo-first-order kinetics because the concentration of water, being in large excess, remains nearly constant throughout the reaction. egyankosh.ac.innitt.edu The rate of this reaction is influenced by both the structure of the ester and the reaction temperature. ias.ac.in For example, alkyl groups in the ester can facilitate the polarization of the carbonyl bond, which stabilizes the transition state and affects the reaction rate. ias.ac.in
Table 1: Kinetic Data for Acid-Catalyzed Hydrolysis of Various Esters
| Ester | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |
| Ethyl Acetate | 0.5 N HCl | 25 | Varies with time | nitt.edu |
| Methyl Acetate | HCl | Not Specified | Follows pseudo-first-order | egyankosh.ac.in |
| Ethyl Propionate | Not Specified | Not Specified | Drop in rate from ethyl acetate | ias.ac.in |
| Ethyl Butyrate | Not Specified | Not Specified | Pronounced drop in rate from ethyl propionate | ias.ac.in |
This table is for illustrative purposes and the rate constants are dependent on specific experimental conditions.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. wikipedia.orgquora.com It involves the reaction of an ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521). wikipedia.org The products are an alcohol and the salt of the carboxylic acid. libretexts.org
The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. wikipedia.orgyoutube.com This intermediate then collapses, expelling the alkoxide ion as the leaving group. wikipedia.org The newly formed carboxylic acid quickly deprotonates the alkoxide ion, resulting in the final products: an alcohol and a carboxylate salt. wikipedia.org This reaction is considered second-order, being first-order with respect to both the ester and the hydroxide ion. quora.comegyankosh.ac.in
Kinetic studies of saponification, for instance, of ethyl propanoate, are fundamental to understanding ester hydrolysis. patsnap.com The reaction rate can be monitored by various techniques, including titration and conductivity measurements, to determine rate constants and activation energies. patsnap.comkit.edu
Mechanistic Probes using Isotopic Labeling
Isotopic labeling has been a crucial tool in elucidating the mechanism of ester hydrolysis. By using isotopes, such as oxygen-18 (¹⁸O), researchers can trace the pathways of specific atoms throughout the reaction. masterorganicchemistry.comvaia.com
A landmark experiment involved the saponification of ¹⁸O-labeled ethyl propanoate. askfilo.comchegg.com The labeled ester was prepared from ¹⁸O-labeled ethyl alcohol. askfilo.comchegg.com Analysis of the products revealed that the ¹⁸O remained with the ethanol, demonstrating that the cleavage occurs at the acyl-oxygen bond (the bond between the carbonyl carbon and the ester oxygen), not the alkyl-oxygen bond. masterorganicchemistry.comaskfilo.com This finding provided strong evidence for the formation of a tetrahedral intermediate. nih.gov
Kinetic isotope effects (KIEs) are another powerful method for studying transition state structures. nih.gov For example, a significant carbonyl oxygen-18 KIE suggests a change from a double bond to a single bond in the transition state, which is characteristic of a tetrahedral intermediate. nih.gov These studies have been invaluable in confirming the mechanisms of both acid- and base-catalyzed ester hydrolysis. masterorganicchemistry.comnih.gov
Transesterification Reaction Pathways
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. psiberg.comlibretexts.org This reaction is reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol. libretexts.orgmasterorganicchemistry.com
Investigations into Catalytic Cycles (e.g., Alkoxide Ion Intermediates)
Transesterification can be catalyzed by both acids and bases. wikipedia.org In base-catalyzed transesterification, the base reacts with the alcohol to form an alkoxide ion. byjus.com This alkoxide is a potent nucleophile that attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.combyjus.com The intermediate then collapses, eliminating the original alkoxide group and forming the new ester. masterorganicchemistry.com The catalyst is regenerated in the process, allowing for a catalytic cycle. The use of metal alkoxides as catalysts has also been investigated, with their activity depending on the specific metal. researchgate.net
In acid-catalyzed transesterification, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.combyjus.com The mechanism proceeds through a series of protonation, addition, deprotonation, and elimination steps. masterorganicchemistry.com
The choice of catalyst and reaction conditions can significantly influence the reaction rate and product distribution. researchgate.net
Role of Hydrogen Bonding in Reaction Promotion
Recent studies have highlighted the significant role of hydrogen bonding in promoting transesterification reactions. nih.govnih.govresearchgate.net In certain systems, hydrogen bonding can activate the alcohol substrate, making it more nucleophilic and facilitating the reaction. nih.gov
Reduction Mechanisms of Esters
The reduction of esters, including analogs of (2-Phenyl-2-propanoyloxyethyl) propanoate, can proceed through different pathways depending on the reducing agent and reaction conditions, yielding either primary alcohols or aldehydes.
Hydride-Based Reduction Pathways
Powerful hydride-donating reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.orgmasterorganicchemistry.com This transformation is comprehensive, as the intermediate aldehyde formed during the reaction is more reactive than the starting ester and is immediately reduced further. youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to initiate this reaction with most esters. libretexts.orglibretexts.org
The reduction process with LiAlH₄ involves a two-step nucleophilic addition of hydride (H⁻) to the carbonyl carbon. masterorganicchemistry.com
Mechanism of Ester Reduction with LiAlH₄:
Nucleophilic Attack: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org
Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl group by expelling the alkoxide group (-OR'), resulting in the formation of an aldehyde. libretexts.orgmasterorganicchemistry.com
Second Hydride Attack: The newly formed aldehyde is then immediately attacked by another hydride ion, again forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation: An aqueous workup step is performed to protonate the resulting alkoxide ion, yielding the primary alcohol. A second alcohol is also formed from the protonation of the alkoxide leaving group. libretexts.org
For an analog like ethyl phenylacetate, this reduction would yield 2-phenylethanol (B73330) and ethanol.
Comparison of Common Hydride Reducing Agents for Esters
| Reagent | Formula | Reactivity with Esters | Typical Product |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | High | Primary Alcohol |
| Sodium Borohydride | NaBH₄ | Very Low / Unreactive | No reaction |
| Diisobutylaluminum Hydride | (i-Bu)₂AlH | Moderate (controlled) | Aldehyde |
Selective Reduction to Aldehyde Intermediates
The reduction of esters can be halted at the aldehyde stage using sterically hindered and less reactive hydride reagents. chemistrysteps.com The most common and effective reagent for this selective transformation is Diisobutylaluminum Hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.com
This partial reduction is highly dependent on the reaction conditions, particularly temperature. To prevent over-reduction to the alcohol, the reaction is typically carried out at low temperatures, such as -78 °C (the temperature of a dry ice/acetone bath). chemistrysteps.com
Mechanism of DIBAL-H Reduction:
Lewis Acid Coordination: Unlike LiAlH₄, the aluminum atom in DIBAL-H acts as a Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination makes the carbonyl carbon more electrophilic. youtube.com
Hydride Transfer: A hydride is then transferred from the aluminum to the activated carbonyl carbon, resulting in a stable tetrahedral intermediate. chemistrysteps.com
Intermediate Stability: The bulkiness of the isobutyl groups on the aluminum and the low temperature prevent the intermediate from collapsing and eliminating the alkoxide leaving group. chemistrysteps.com
Hydrolysis: The reaction is quenched with an aqueous acid workup. This step hydrolyzes the stable intermediate, liberating the aldehyde as the final product. youtube.com
This method provides a valuable pathway to synthesize aldehydes from readily available ester starting materials. masterorganicchemistry.com
Thermal Decomposition and Pyrolysis Kinetics of Complex Esters
The thermal decomposition, or pyrolysis, of esters is a significant reaction, particularly in high-temperature environments. For esters that contain a hydrogen atom on the carbon beta to the alkoxy oxygen, a specific intramolecular elimination reaction occurs. wikipedia.org This reaction proceeds through a concerted, six-membered cyclic transition state, a process known as an Eᵢ (elimination, intramolecular) mechanism. wikipedia.org
The primary products of this syn-elimination are a carboxylic acid and an alkene. wikipedia.org The stability of the ester is influenced by the structure of the alkyl group; for instance, tertiary alkyl esters like t-butyl acetate decompose at lower temperatures than primary alkyl esters. lookchem.com
Pyrolysis Stages:
Stage 1: Intramolecular Elimination: The initial and dominant reaction pathway for most acetate and propanoate esters is the six-centered elimination, which forms an alkene and a carboxylic acid. digitellinc.com
Stage 2: Secondary Decomposition: At higher temperatures, the primary products can undergo further decomposition, leading to a more complex mixture of smaller molecules. digitellinc.comacs.org
Kinetic studies on the pyrolysis of various acetate esters show that the activation energy for this intramolecular elimination is similar across different primary and secondary esters, indicating a common reaction mechanism. digitellinc.com The pyrolysis reactivity tends to increase slightly with the size of the alkyl group (e.g., Butyl acetate > Propyl acetate > Ethyl acetate). digitellinc.com
Radical Reaction Pathways and Inhibition Studies
While many ester reactions are ionic, radical pathways can also be significant under certain conditions, such as photochemical initiation or high temperatures. libretexts.org Simple O-acyl groups are generally unreactive in typical radical reactions unless they are part of a more complex structure that can stabilize radical intermediates. libretexts.org
One potential radical pathway involves the homolytic cleavage of a C-S bond in specifically functionalized esters, such as 2-arylsulfinyl esters, which can decompose via a radical mechanism. acs.org Another pathway involves generating radicals from N-hydroxyphthalimide (NHPI) esters, which act as versatile radical precursors under reductive conditions. nih.gov
Radical Inhibition: Radical reactions, which often proceed via chain mechanisms, can be stopped or slowed by the introduction of radical inhibitors. youtube.com These compounds function by reacting with and deactivating the chain-carrying radicals, effectively terminating the chain reaction. youtube.com
Common radical inhibitors include:
Phenolic Compounds: Hydroquinone and its derivatives are classic examples. They can donate a hydrogen atom to a radical, forming a stable, non-reactive phenoxy radical.
Nitroxyl Radicals: Stable radicals like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can trap reactive radicals to form stable adducts.
The effectiveness of an inhibitor is often measured by its ability to scavenge radicals, which can be quantified using techniques like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to determine the concentration required to inhibit 50% of radical activity (IC50 value). mdpi.com
Carbonyl Condensation Reactions (e.g., Claisen Condensation)
Esters possessing at least one α-hydrogen are weakly acidic and can undergo a base-catalyzed condensation reaction known as the Claisen condensation. openstax.orglibretexts.org This reaction is a fundamental carbon-carbon bond-forming process that results in the formation of a β-keto ester. wikipedia.org
The reaction requires a stoichiometric amount of a strong base, typically an alkoxide like sodium ethoxide (NaOEt). youtube.com It is crucial that the alkoxide base matches the alcohol portion of the ester to prevent transesterification as a side reaction. libretexts.org
Mechanism of the Claisen Condensation:
Enolate Formation: The alkoxide base removes an α-hydrogen from an ester molecule, forming a resonance-stabilized enolate. libretexts.org
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule to form a tetrahedral intermediate. openstax.orgyoutube.com
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide leaving group. youtube.comlibretexts.org
Deprotonation of Product: The resulting β-keto ester has α-hydrogens that are significantly more acidic (pKa ≈ 11) than those of the starting ester. masterorganicchemistry.com The alkoxide base deprotonates the β-keto ester, forming a highly stable enolate. This final, irreversible deprotonation drives the reaction equilibrium to favor the product. openstax.org
Acidic Workup: A final step involving the addition of aqueous acid is required to neutralize the base and protonate the enolate to yield the final β-keto ester product. youtube.comyoutube.com
A "crossed" Claisen condensation can occur between two different esters. These reactions are most effective when one of the esters has no α-hydrogens (e.g., ethyl benzoate (B1203000) or ethyl formate) and can therefore only act as the electrophile. libretexts.orglibretexts.org An intramolecular Claisen condensation within a diester is known as the Dieckmann Condensation, which is particularly useful for forming five- and six-membered rings. wikipedia.orgmasterorganicchemistry.com
Ester Substitution and Rearrangement Reactions
Beyond the substitutions inherent in condensation reactions, esters can undergo other important transformations.
Ester Substitution: Transesterification is a common substitution reaction where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. As mentioned previously, this can be an unwanted side reaction during Claisen condensations if the alkoxide base does not match the ester's alkoxy group. libretexts.org
Rearrangement Reactions: A key rearrangement reaction for specific ester analogs is the Fries rearrangement . This reaction involves the conversion of a phenolic ester (an ester where the oxygen is directly attached to an aromatic ring) to a hydroxy aryl ketone. wikipedia.orgsigmaaldrich.com The reaction is catalyzed by Lewis acids (like AlCl₃) or strong Brønsted acids and typically requires heat. sigmaaldrich.comrsc.org
The reaction proceeds via the generation of an acylium ion intermediate, which then performs an electrophilic aromatic substitution on the activated phenol (B47542) ring. wikipedia.org The substitution is ortho- and para-selective, and the product ratio can often be controlled by adjusting reaction conditions like temperature and solvent. wikipedia.org A photochemical version, the photo-Fries rearrangement , proceeds through a radical mechanism. wikipedia.orgsigmaaldrich.com
Key Rearrangement Reactions of Ester Analogs
| Reaction | Substrate Type | Catalyst/Conditions | Product |
|---|---|---|---|
| Fries Rearrangement | Phenolic Ester | Lewis Acid (e.g., AlCl₃), Heat | ortho- and para-Hydroxy Aryl Ketone |
| Photo-Fries Rearrangement | Phenolic Ester | UV Light | ortho- and para-Hydroxy Aryl Ketone |
| Acyl Group Migration | Ester with adjacent radical center | Radical Initiator | Rearranged ester |
Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 2 Propanoyloxyethyl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom, confirming the molecule's constitution and relative stereochemistry.
One-dimensional NMR spectra provide fundamental information about the chemical environment and count of protons and carbons.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 2-(2-phenylpropanoyloxy)ethyl propanoate, the spectrum is predicted to show distinct signals for the phenyl group, the two different propanoate moieties, and the ethylene (B1197577) glycol bridge. Key predicted signals include a multiplet for the aromatic protons, a quartet for the benzylic proton, and characteristic triplets for the ethylene bridge protons, confirming their adjacent, non-equivalent positions.
¹³C NMR: The carbon-13 NMR spectrum shows the number of unique carbon atoms. The presence of two signals in the downfield region (around 170-175 ppm) is characteristic of the two distinct carbonyl carbons from the ester groups. The aromatic region would display signals for the phenyl ring carbons, and the aliphatic region would show signals for the remaining seven carbons.
DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial for differentiating between CH, CH₂, and CH₃ groups. In this experiment, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the C=O groups and the substituted aromatic carbon C1') are not observed in a DEPT-135 spectrum. This technique would definitively confirm the presence of the two -CH₂- groups of the ethylene bridge (negative signals) and the two -CH₃ groups and the single benzylic -CH- (positive signals).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 2-(2-phenylpropanoyloxy)ethyl propanoate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | H-2', H-3', H-4', H-5', H-6' (Aromatic) |
| 4.30 | t | 2H | H-2 (CH₂-O-CO-Phenylprop) |
| 4.25 | t | 2H | H-1 (CH₂-O-CO-Prop) |
| 3.75 | q | 1H | H-7 (Benzylic CH) |
| 2.35 | q | 2H | H-4 (CH₂ of propanoate) |
| 1.55 | d | 3H | H-8 (CH₃ of phenylpropanoate) |
| 1.15 | t | 3H | H-5 (CH₃ of propanoate) |
Table 2: Predicted ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃) for 2-(2-phenylpropanoyloxy)ethyl propanoate
| Chemical Shift (δ) ppm | DEPT-135 | Assignment |
| 174.5 | Absent | C-6 (C=O, Phenylpropanoate) |
| 173.8 | Absent | C-3 (C=O, Propanoate) |
| 140.0 | Absent | C-1' (Quaternary Aromatic) |
| 128.8 | Positive | C-3'/C-5' (Aromatic) |
| 128.5 | Positive | C-4' (Aromatic) |
| 127.5 | Positive | C-2'/C-6' (Aromatic) |
| 62.8 | Negative | C-2 |
| 62.1 | Negative | C-1 |
| 45.5 | Positive | C-7 (Benzylic CH) |
| 27.5 | Negative | C-4 |
| 18.5 | Positive | C-8 |
| 9.2 | Positive | C-5 |
Two-dimensional NMR experiments map correlations between nuclei to reveal the complete bonding network.
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically those on adjacent carbons. Key expected correlations would be between the benzylic H-7 and the methyl H-8 protons, between the H-4 and H-5 protons of the propanoate tail, and, crucially, a weak correlation between the two non-equivalent methylene (B1212753) groups of the ethylene bridge (H-1 and H-2).
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate each proton signal to its directly attached carbon atom. For instance, the proton signal at δ 3.75 (H-7) would correlate with the carbon signal at δ 45.5 (C-7), confirming the assignment of the benzylic methine group.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): While COSY, HSQC, and HMBC establish connectivity, ROESY can provide information about the relative configuration by detecting through-space proximity between protons. For the chiral center at C-7, ROESY could potentially show correlations between the benzylic H-7 proton and protons on the ethylene bridge, offering insights into the preferred conformation of the molecule in solution.
The 2-(2-phenylpropanoyloxy)ethyl propanoate molecule possesses a stereocenter at the C-7 position and is therefore chiral. NMR and standard MS cannot determine its absolute configuration (whether it is the R or S enantiomer). This requires chiroptical techniques.
Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These techniques measure the differential interaction of the molecule with left- and right-circularly polarized light. The resulting spectra, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of atoms around the chromophores (in this case, the phenyl ring and the carbonyl groups). By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers, the absolute configuration can be unequivocally assigned.
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left- and right-circularly polarized infrared radiation. It provides a detailed fingerprint of the molecule's stereochemistry. Similar to ECD, comparing the experimental VCD spectrum to quantum chemical predictions for the possible enantiomers allows for a definitive assignment of the absolute configuration.
Mass Spectrometry (MS) Characterization
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers clues to its structure through the analysis of its fragmentation patterns.
HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula. For 2-(2-phenylpropanoyloxy)ethyl propanoate, the molecular formula is C₁₄H₁₈O₄. HRMS would be used to confirm this composition by matching the experimentally measured mass to the calculated exact mass.
Table 3: HRMS Data for 2-(2-phenylpropanoyloxy)ethyl propanoate
| Ion Formula | Calculated Exact Mass (m/z) | Analysis Method |
| [C₁₄H₁₈O₄ + H]⁺ | 251.1283 | ESI-TOF (Positive Ion Mode) |
| [C₁₄H₁₈O₄ + Na]⁺ | 273.1103 | ESI-TOF (Positive Ion Mode) |
In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure. The fragmentation is often directed by the most stable resulting ions and neutral losses.
The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 250. Key fragmentation pathways would involve the cleavage of the ester bonds, which are typically the weakest links.
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z | Predicted Fragment Ion | Structural Origin |
| 250 | [C₁₄H₁₈O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 177 | [C₁₀H₁₃O₂]⁺ | Cleavage of the propanoate ester bond |
| 149 | [C₉H₉O₂]⁺ | Cleavage of the ethyl propanoate group |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzylic compounds |
| 57 | [C₃H₅O]⁺ | Propionyl cation [CH₃CH₂CO]⁺ |
Due to the absence of specific scientific literature and experimental data for the compound "(2-Phenyl-2-propanoyloxyethyl) propanoate" in the public domain, a detailed article with the requested spectroscopic and structural analysis cannot be generated. Extensive searches have not yielded any specific research findings, data tables, or scholarly sources pertaining to the advanced spectroscopic elucidation of this particular molecule.
The scientific community relies on published, peer-reviewed data for the dissemination of research findings. In the case of "this compound," it appears that such detailed characterization using the specified analytical techniques (ESI-MS, MSn, IR, Raman, UV-Vis, X-ray Crystallography, and MicroED) has not been documented or made publicly available.
Therefore, any attempt to construct an article based on the provided outline would require speculation and the fabrication of data, which would be scientifically unsound and misleading. The generation of an authoritative and factual article is contingent on the availability of verifiable research, which is currently lacking for this specific compound.
For an article on a chemical compound to be scientifically accurate, it must be based on experimental results and theoretical studies that have been published in reputable scientific journals or databases. Without such sources, the creation of the requested content is not possible.
Chromatographic Separation Techniques for Analytical Purity and Isolation of this compound
The analytical determination and purification of the chemical compound this compound rely on a variety of sophisticated chromatographic techniques. These methods are essential for ensuring the compound's purity, identifying potential impurities, and for its isolation from reaction mixtures or complex matrices. The selection of a specific technique is contingent upon the sample's complexity, the required purity level, and the analytical goals, such as quantification or structural elucidation.
High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), represent the most powerful and commonly theorized methods for the analysis of esters like this compound. Thin-layer chromatography (TLC) also serves as a valuable, simpler, and more rapid technique for monitoring reaction progress and preliminary purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which provides detailed structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.
While specific experimental data for this compound is not widely available in public literature, a hypothetical GC-MS analysis can be projected based on the analysis of structurally similar compounds. For instance, the analysis of related esters often employs a non-polar or medium-polarity capillary column.
Hypothetical GC-MS Parameters:
| Parameter | Value |
|---|---|
| Column | 5% Phenyl Methyl Siloxane |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer |
The resulting mass spectrum would be expected to show characteristic fragments of this compound, aiding in its identification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds. For a molecule like this compound, which possesses a phenyl group, reversed-phase HPLC with UV detection is a highly suitable method. In this mode, a non-polar stationary phase is used with a polar mobile phase.
The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a key identifier under specific chromatographic conditions.
Illustrative HPLC Method Parameters:
| Parameter | Value |
|---|---|
| Column | C18 (Octadecylsilyl) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm |
| Column Temperature | 30 °C |
This method would allow for the quantification of this compound and the separation from potential non-volatile impurities or starting materials from its synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the analytical capabilities of mass spectrometry. This technique is particularly useful for confirming the identity of the separated peaks from the HPLC and for analyzing samples with complex matrices. The use of soft ionization techniques, such as electrospray ionization (ESI), allows for the detection of the molecular ion of this compound, providing a definitive confirmation of its molecular weight.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential adsorption of the compounds to the stationary phase.
For this compound, a typical TLC system might involve a silica gel plate and a mobile phase consisting of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). The spots can be visualized under UV light due to the presence of the phenyl group. The retention factor (Rf) value is a characteristic property of the compound in a given TLC system.
Theoretical and Computational Chemistry of 2 Phenyl 2 Propanoyloxyethyl Propanoate
Computational Prediction of Spectroscopic Parameters
Computational methods are invaluable for predicting and interpreting spectroscopic data, which are crucial for structure elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and scalar coupling constants (J-couplings), can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within a DFT framework. By calculating these parameters for a proposed structure of (2-Phenyl-2-propanoyloxyethyl) propanoate, the theoretical spectrum can be compared with an experimental one to validate the structure. Discrepancies between the calculated and experimental data can point to incorrect structural assignments or the presence of conformational averaging.
Table 2: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Hypothetical Calculated δ (ppm) | Hypothetical Experimental δ (ppm) |
| Phenyl C1 (ipso) | 135.0 | - |
| Phenyl C2, C6 | 128.5 | - |
| Phenyl C3, C5 | 129.0 | - |
| Phenyl C4 | 128.0 | - |
| C=O (propanoate 1) | 174.0 | - |
| C=O (propanoate 2) | 173.5 | - |
| CH₂ (ethyl) | 65.0 | - |
| CH (phenyl-attached) | 75.0 | - |
| CH₂ (propanoate) | 28.0 | - |
| CH₃ (propanoate) | 9.0 | - |
Note: This table is for illustrative purposes only, as no experimental or calculated data for this specific compound has been found.
If this compound were a chiral molecule, computational chiroptical spectroscopy would be essential for determining its absolute configuration. Techniques such as Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) measure the differential interaction of chiral molecules with polarized light. By calculating the theoretical ORD, ECD, and VCD spectra for each enantiomer of a chiral compound and comparing them to the experimental spectra, the absolute stereochemistry can be unambiguously assigned. This requires high-level quantum chemical calculations, often involving time-dependent DFT (TD-DFT) for ECD.
Conformational Analysis and Molecular Dynamics Simulations
While quantum mechanics provides a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to model their motion. This would provide a detailed understanding of the molecule's flexibility, the accessible conformations, and the timescales of conformational changes. Such simulations are crucial for understanding how the molecule behaves in a realistic environment, which can influence its properties and reactivity.
Reaction Mechanism Elucidation via Transition State Modeling
The elucidation of reaction mechanisms through computational methods involves mapping the potential energy surface of a chemical reaction. This process identifies the reactants, products, intermediates, and, most importantly, the transition states that connect them.
For a hypothetical reaction involving "this compound," such as its hydrolysis, computational chemists would employ quantum mechanical methods like Density Functional Theory (DFT). The process would involve:
Geometry Optimization: The three-dimensional structures of the reactant molecules, possible intermediates, and the final products are optimized to find their lowest energy conformations.
Transition State Search: Specialized algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. This is a critical step, as the transition state is not a stable molecule and cannot be observed experimentally in most cases.
Frequency Analysis: This calculation is performed to confirm the nature of the stationary points found. Reactants, products, and intermediates will have all real (positive) vibrational frequencies. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.
The energy difference between the reactants and the transition state provides the activation energy barrier, a key determinant of the reaction rate. By modeling different possible pathways, researchers can determine the most likely mechanism for a given reaction.
In Silico Studies of Molecular Interactions and Reactivity
In silico studies use computer simulations to investigate how a molecule interacts with other molecules, such as biological macromolecules (e.g., proteins, enzymes) or other chemical species. These studies are fundamental in fields like drug discovery and materials science. nih.gov
For "this compound," in silico studies could explore:
Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net For instance, if the compound were being investigated as a potential enzyme inhibitor, docking simulations would be used to predict how it fits into the enzyme's active site. The results are often scored based on the calculated binding affinity. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. An MD simulation of "this compound" in a solvent (like water) could reveal its conformational flexibility, solvation properties, and how it moves and interacts with its environment. If docked to a protein, MD can assess the stability of the complex and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) over a period of nanoseconds or longer.
Quantitative Structure-Activity Relationship (QSAR): While not a direct study of the compound itself, if a series of related compounds were synthesized and their biological activity measured, QSAR models could be built. These models use calculated molecular descriptors (e.g., electronic properties, size, hydrophobicity) to create a statistical model that predicts the activity of new, untested compounds.
Below is a hypothetical data table illustrating the kind of information that would be generated from a molecular docking study of "this compound" against a hypothetical protein target.
Table 1: Hypothetical Molecular Docking Results This table is for illustrative purposes only, as no specific studies were found.
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -7.8 | The estimated free energy of binding. More negative values indicate stronger binding. |
| Interacting Residues | TYR 84, PHE 210, LEU 214 | Amino acid residues in the hypothetical protein's active site that form key interactions. |
| Hydrogen Bonds | 1 | Number of hydrogen bonds formed between the ligand and the protein. |
| Hydrophobic Interactions | Phenyl ring with PHE 210 | Key non-polar interactions contributing to binding stability. |
Applications of Complex Phenyl Substituted Propanoate Esters in Chemical Synthesis
Utilization as Versatile Synthetic Intermediates in Organic Transformations
Complex phenyl-substituted propanoate esters are valuable synthetic intermediates due to the various reactive sites within their molecular framework. The ester groups can undergo hydrolysis or transesterification, while the phenyl ring can be subjected to electrophilic substitution reactions. The strategic placement of these functional groups allows for a wide array of chemical manipulations.
For instance, the hydrolysis of one or both ester groups can yield carboxylic acids and alcohols, which can then be further functionalized. The phenyl group can be nitrated, halogenated, or sulfonated, providing a scaffold for the introduction of new functionalities. The specific reaction conditions can be tailored to selectively target different parts of the molecule, making these esters highly versatile platforms for the synthesis of more complex structures.
Role in Protective Group Chemistry for Hydroxyl and Carboxylic Acid Functionalities
A significant application of esters in organic synthesis is their role as protecting groups for hydroxyl and carboxylic acid functionalities. organic-chemistry.orglibretexts.org Protecting groups are temporarily introduced into a molecule to mask a reactive functional group, preventing it from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal. uchicago.edu
Phenyl-substituted propanoate esters, by virtue of their ester linkages, can serve as protecting groups. For example, a hydroxyl group can be converted to a (2-phenyl-2-propanoyloxyethyl) propanoate ester. This ester is generally stable to a range of reaction conditions but can be cleaved under specific hydrolytic conditions (acidic or basic) to regenerate the original hydroxyl group. libretexts.org The stability of the ester can be modulated by the electronic nature of the substituents on the phenyl ring.
Similarly, a carboxylic acid can be protected by converting it into an ester, such as a this compound ester. This strategy prevents the acidic proton of the carboxylic acid from interfering with base-sensitive reactions. The 2-phenylisopropyl (OPp) ester, a related protecting group, is noted for its stability, which is comparable to the widely used tert-butyl (OtBu) group. iris-biotech.de It offers orthogonality as it can be selectively cleaved under mild acidic conditions (e.g., 1% TFA in DCM), leaving other acid-labile groups like Boc and OtBu intact. iris-biotech.de This stability also makes it less prone to base-catalyzed side reactions like aspartimide formation. iris-biotech.de
| Protecting Group | Functionality Protected | Cleavage Conditions | Key Features |
| This compound | Hydroxyl, Carboxylic Acid | Acidic or basic hydrolysis | Versatile, stability can be tuned |
| 2-Phenylisopropyl (OPp) ester | Carboxylic Acid | Mild acidolysis (e.g., 1% TFA in DCM) | High stability, orthogonal to Boc and OtBu groups, reduces side reactions |
| Benzyl ester | Carboxylic Acid | Hydrogenolysis | Commonly used in peptide synthesis |
| tert-Butyl ester | Carboxylic Acid | Acidic conditions | Widely used, stable to base |
Precursors for the Synthesis of Diverse Organic Molecules and Heterocyclic Scaffolds
The structural features of this compound and its analogues make them excellent precursors for a variety of organic molecules. Cleavage of the ester bonds can provide access to diols and dicarboxylic acids, which are themselves versatile building blocks. For example, the hydrolysis of this compound would yield 1,2-ethanediol (B42446), propanoic acid, and 2-phenyl-2-propanol. These smaller molecules can then be used in a multitude of other synthetic endeavors.
Furthermore, derivatives of these esters can be employed in the synthesis of heterocyclic compounds. For instance, β-keto esters, which can be synthesized from ketones and chloroformates, are key intermediates in the production of pyrazolones, a class of heterocyclic compounds with significant pharmaceutical applications. nih.gov The reaction of β-keto esters with hydrazine (B178648) or its derivatives is a well-established method for synthesizing pyrazolone (B3327878) rings. nih.gov Similarly, β-keto esters can react with α-halo ketones in the presence of a base to form furans, another important class of heterocycles. uwindsor.ca The versatility of these precursors allows for the creation of a wide range of substituted heterocyclic systems. The hetero-Diels-Alder reaction, a variation of the Diels-Alder reaction, also provides a pathway to heterocycles using π-systems that include heteroatoms like carbonyls. wikipedia.org
Application in Polymer Science and Material Synthesis (e.g., as Monomers for Polyesters)
The presence of multiple ester functionalities and reactive sites makes complex phenyl-substituted propanoate esters potential monomers for polymerization reactions. Polyesters, a major class of polymers, are synthesized through the polycondensation of diols and dicarboxylic acids. nih.govresearchgate.net As discussed, hydrolysis of compounds like this compound can provide these very monomers.
Vinyl esters, which contain a vinyl group attached to an ester, are another important class of monomers. mdpi.compolymerinnovationblog.com While this compound itself is not a vinyl ester, it can be a precursor to monomers used in the synthesis of vinyl ester resins. These resins are known for their excellent chemical resistance and mechanical properties. polymerinnovationblog.com The polymerization of vinyl esters is typically carried out via free-radical polymerization. mdpi.com The properties of the resulting polymers can be tuned by the structure of the monomer, including the presence of phenyl groups which can enhance properties like thermal stability and toughness. polymerinnovationblog.com
The synthesis of functional polymers can also be achieved through the copolymerization of these specialized monomers with other common monomers like styrene (B11656). For instance, novel octyl 2-cyano-3-phenyl-2-propenoates have been synthesized and copolymerized with styrene to create functional polymers. chemrxiv.org
Development of Novel Reagents and Catalysts (derived from or for these esters)
The unique structures of complex phenyl-substituted propanoate esters can be leveraged in the development of novel reagents and catalysts. For example, chiral versions of these esters can be synthesized and used as chiral auxiliaries or ligands in asymmetric catalysis. The synthesis of chiral esters can be achieved through methods like asymmetric condensation or enzymatic resolution. nih.govorganic-chemistry.org
Furthermore, the functional groups within these esters can be modified to create new catalytic species. For instance, the phenyl ring could be functionalized with a phosphine (B1218219) group, which could then coordinate to a metal center to form a transition metal catalyst. The development of new catalysts is crucial for advancing synthetic efficiency and selectivity. Research in this area includes the use of ruthenium complexes for the racemization of alcohols in dynamic kinetic resolutions to produce enantiopure esters. organic-chemistry.org Chiral phosphoric acid catalysts have also been employed in asymmetric bromoamination cyclization reactions. mdpi.com
Future Research Directions for 2 Phenyl 2 Propanoyloxyethyl Propanoate
Innovations in Green and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on sustainability is driving the development of "green" synthetic routes for ester production. mdpi.com This shift aims to minimize environmental impact by reducing waste, and energy consumption. mdpi.com Future research in the synthesis of (2-Phenyl-2-propanoyloxyethyl) propanoate is expected to concentrate on several key areas of green chemistry.
One promising avenue is the implementation of microwave-assisted synthesis . This technique utilizes microwave irradiation to accelerate reaction rates, often leading to significantly shorter reaction times—minutes instead of hours or days—and increased product yields. Another area of focus is the development of solvent-free reaction conditions . By eliminating the need for traditional organic solvents, which are often volatile and hazardous, these methods drastically reduce waste and environmental pollution. Mechanochemical methods, such as grinding, represent a viable solvent-free approach.
Furthermore, continuous flow chemistry offers a scalable and efficient alternative to traditional batch processing. In a flow system, reactants are continuously pumped through a reactor where the reaction occurs. This method allows for precise control over reaction parameters, leading to higher purity products and improved safety. The integration of continuous flow with other green technologies, such as supported catalysts and alternative energy sources like microwave irradiation or photochemistry, could lead to fully automated and highly sustainable synthetic processes. mdpi.com
The development of these green and sustainable methodologies will be crucial for the environmentally responsible production of this compound and other valuable ester compounds.
| Green Synthesis Technique | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. |
| Solvent-Free Synthesis | Minimized waste, reduced environmental impact, lower cost. |
| Continuous Flow Chemistry | Enhanced process control, improved safety, scalability, potential for automation. mdpi.com |
Integration of Advanced Hybrid Computational-Experimental Approaches for Enhanced Structural Elucidation
A precise understanding of the three-dimensional structure of this compound is fundamental to predicting its physical, chemical, and biological properties. Future research will increasingly rely on a synergistic approach that combines advanced experimental techniques with powerful computational modeling. This hybrid strategy is essential for a comprehensive structural elucidation that goes beyond what can be achieved with either method alone.
Experimentally, advanced spectroscopic techniques will continue to be the cornerstone of structural analysis. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques like COSY, HSQC, and HMBC, will provide detailed information about the connectivity and spatial relationships of atoms within the molecule. Mass spectrometry (MS) , particularly with soft ionization techniques, will be crucial for determining the precise molecular weight and fragmentation patterns, further confirming the compound's identity.
Complementing these experimental methods, computational chemistry will play an increasingly vital role. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the most stable conformations of the molecule, calculate theoretical NMR and vibrational spectra for comparison with experimental data, and provide insights into the electronic structure and reactivity. Molecular dynamics (MD) simulations can offer a dynamic picture of the molecule's behavior in different environments.
The true power of this integrated approach lies in the iterative feedback loop between experiment and computation. For instance, initial experimental data can be used to build a preliminary structural model, which is then refined through computational energy minimization and conformational analysis. The predicted properties from the computational model can then guide further, more targeted experimental investigations. This hybrid computational-experimental workflow will be indispensable for achieving an unprecedented level of detail in the structural characterization of this compound.
| Technique | Role in Structural Elucidation |
| Experimental | |
| High-Resolution NMR | Determines atomic connectivity and spatial arrangement. |
| Mass Spectrometry | Confirms molecular weight and fragmentation. |
| Computational | |
| Density Functional Theory (DFT) | Predicts stable conformations and theoretical spectra. |
| Molecular Dynamics (MD) | Simulates molecular motion and behavior over time. |
Exploration of Novel Reactivity and Transformation Pathways for Ester Derivatives
Ester functionalities are among the most versatile and ubiquitous in organic chemistry, serving as key intermediates in a vast array of chemical transformations. Future research on this compound will undoubtedly focus on exploring the reactivity of its two distinct ester groups to synthesize new and potentially valuable derivatives.
A primary area of investigation will be the selective transformation of one ester group in the presence of the other. Due to the different electronic and steric environments of the phenyl-substituted and the ethyl-substituted propanoyloxy groups, it may be possible to achieve regioselective reactions. This could involve carefully controlled hydrolysis, transesterification, amidation, or reduction reactions, allowing for the targeted synthesis of mono-functionalized derivatives.
Furthermore, the development of novel catalytic systems will be crucial for unlocking new reaction pathways. This includes the design of highly selective enzymes for biocatalytic transformations, which offer the advantages of mild reaction conditions and high stereoselectivity. Additionally, the exploration of transition-metal catalysis could enable previously inaccessible transformations, such as C-H activation or cross-coupling reactions at positions on the phenyl ring or the aliphatic chains.
The investigation of intramolecular reactions could also lead to the synthesis of interesting cyclic structures. Depending on the reaction conditions, it might be possible to induce cyclization reactions involving the two ester groups or other parts of the molecule. These novel transformation pathways will not only expand the chemical space accessible from this compound but also potentially lead to the discovery of new compounds with unique properties and applications.
| Transformation Type | Potential Outcome |
| Selective Hydrolysis/Transesterification | Synthesis of mono-acid or mono-ester derivatives. |
| Catalytic C-H Activation | Functionalization of the phenyl ring or alkyl chains. |
| Intramolecular Cyclization | Formation of novel lactones or other cyclic compounds. |
Q & A
Basic: What are the optimal synthetic conditions for (2-Phenyl-2-propanoyloxyethyl) propanoate?
Answer:
The synthesis typically involves esterification between 2-phenyl-2-propanol and propanoic acid derivatives. Key parameters include:
- Catalyst : Acid catalysts (e.g., concentrated H₂SO₄) or enzymatic methods.
- Temperature : 60–80°C for conventional acid-catalyzed reactions .
- Solvent : Anhydrous conditions to favor ester formation and prevent hydrolysis.
- Purification : Distillation or column chromatography to isolate the ester from unreacted starting materials.
Table 1: Example Reaction Parameters
| Parameter | Value/Description | Reference |
|---|---|---|
| Catalyst | H₂SO₄ (0.5–1.0 mol%) | |
| Reaction Time | 4–6 hours | |
| Yield | 70–85% (depending on purification) |
Basic: Which analytical techniques validate the structural integrity of this compound?
Answer:
- HPLC : Quantifies purity and detects impurities using reverse-phase columns (C18) with UV detection at 210–254 nm .
- NMR Spectroscopy : Confirms molecular structure via ¹H and ¹³C NMR, with characteristic peaks for phenyl (δ 7.2–7.5 ppm) and ester carbonyl (δ 170–175 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (192.2542 g/mol) and fragmentation patterns .
Advanced: How can computational models predict reactivity and stability?
Answer:
Density Functional Theory (DFT) studies optimize reaction pathways and predict:
- Thermodynamic Stability : Gibbs free energy calculations for hydrolysis or degradation .
- Reactivity Sites : Electron density maps identify nucleophilic/electrophilic regions.
- Solubility Parameters : COSMO-RS simulations estimate solubility in various solvents.
Example Application : DFT was used to analyze the analogous compound 2-(2-methylpropanoyl)amino propanoic acid, revealing stabilization via intramolecular hydrogen bonding .
Advanced: What metabolic pathways are involved in its biological breakdown?
Answer:
Propanoate metabolism intersects with:
- Krebs Cycle : Propanoate converts to succinyl-CoA, impacting energy metabolism .
- Immune Modulation : Linked to IL-17 signaling and antigen presentation pathways in proteomic studies .
- Disease Associations : Aberrant propanoate metabolism correlates with propionic acidemia and mitochondrial disorders .
Table 2: Key Metabolites Detected via HPLC
| Metabolite | Role in Pathway | Reference |
|---|---|---|
| Methylcitrate | Inhibitor of aconitase | |
| Succinyl-CoA | Entry into Krebs cycle | |
| Propionyl-CoA | Precursor for gluconeogenesis |
Basic: What safety protocols are critical during handling?
Answer:
- Ventilation : Use fume hoods to avoid inhalation .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Exposure Response : Immediate washing with water for skin/eye contact .
Advanced: How to resolve solubility discrepancies in solvent systems?
Answer:
- Solvent Screening : Use Hansen solubility parameters (δD, δP, δH) to identify compatible solvents.
- Partition Coefficient (LogP) : Experimental determination via shake-flask method (e.g., LogP ~2.5 for similar esters) .
- Co-solvents : Additives like DMSO or Tween-80 enhance aqueous solubility for biological assays .
Basic: How to validate purity post-synthesis?
Answer:
- Chromatography : HPLC with ≥95% purity threshold .
- Impurity Profiling : Compare against reference standards (e.g., EP impurities cataloged in ).
- Melting Point : Confirm consistency with literature (e.g., mp 32–34°C for precursor 2-phenyl-2-propanol ).
Advanced: What immune-related pathways are modulated by this compound?
Answer:
Proteomic studies link propanoate derivatives to:
- IL-17 Signaling : Downregulation of pro-inflammatory cytokines .
- Antigen Presentation : Modulation of MHC class I/II expression .
- Pathogen Response : Altered expression of Staphylococcus aureus infection-associated proteins .
Methodological Approach : Combine transcriptomic and proteomic datasets to identify DEGs (differentially expressed genes) and DEPs (differentially expressed proteins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
